

# Introduction: The Strategic Importance of Polysubstituted Halobenzenes

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## Compound of Interest

Compound Name: *1-Bromo-2,3-dichloro-5-fluorobenzene*

Cat. No.: *B3025382*

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated benzene derivatives serve as indispensable building blocks. Their utility stems from the nuanced reactivity conferred by halogen substituents, which act as versatile synthetic handles for constructing complex molecular architectures. **1-Bromo-2,3-dichloro-5-fluorobenzene** (CAS No. 1000577-58-1) epitomizes the strategic value of such compounds.<sup>[1]</sup> Possessing four distinct halogen atoms on a single phenyl ring, this molecule offers a rich platform for regioselective transformations, enabling chemists to precisely introduce functionalities and build molecular complexity. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, tailored for researchers and drug development professionals.

## Part 1: Core Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section delineates the identity and key physical data for **1-Bromo-2,3-dichloro-5-fluorobenzene**.

### Chemical Identity

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. The key identifiers for this compound are summarized below.

Identifier	Value
IUPAC Name	1-bromo-2,3-dichloro-5-fluorobenzene[1]
CAS Number	1000577-58-1[1][2]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrCl <sub>2</sub> F[1]
Molecular Weight	243.88 g/mol [1]
Synonyms	2,3-Dichloro-5-fluorobromobenzene[1]
InChI Key	MWMUPKSZZWPECK-UHFFFAOYSA-N[1]

## Physicochemical Properties

The physical state, solubility, and other bulk properties dictate the necessary conditions for handling, reaction setup, and purification.

Property	Value	Source
Physical State	Solid or Liquid	[3]
Appearance	Pale-yellow to Yellow-brown to Brown	[4]
Boiling Point	232°C (Predicted)	[5]
Density	1.823 g/cm <sup>3</sup> (Predicted)	[5]
Storage Temperature	Room Temperature, Sealed in Dry Container	[3][5]

Note: Experimental data for this specific isomer is limited; some values are based on closely related structures or computational predictions.

## Part 2: Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of a starting material or reaction product. While a public, peer-reviewed spectrum for this specific compound is not readily available, we can predict the key features based on its structure.

- $^1\text{H}$  NMR: The spectrum would be complex due to the low symmetry. Two distinct aromatic protons would appear as doublets of doublets, with coupling constants influenced by the adjacent halogen atoms (ortho, meta, and para couplings to F, H).
- $^{13}\text{C}$  NMR: Six distinct signals for the aromatic carbons would be expected. The carbon atoms bonded to halogens will show characteristic shifts, and the carbons adjacent to the fluorine atom will exhibit C-F coupling.
- $^{19}\text{F}$  NMR: A single resonance would be observed, split by the two neighboring protons (ortho and meta H-F coupling).
- Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}/^{81}\text{Br} \approx 1:1$ ) and chlorine ( $^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$ ), providing a definitive confirmation of the elemental composition.

## Part 3: Synthesis and Chemical Reactivity

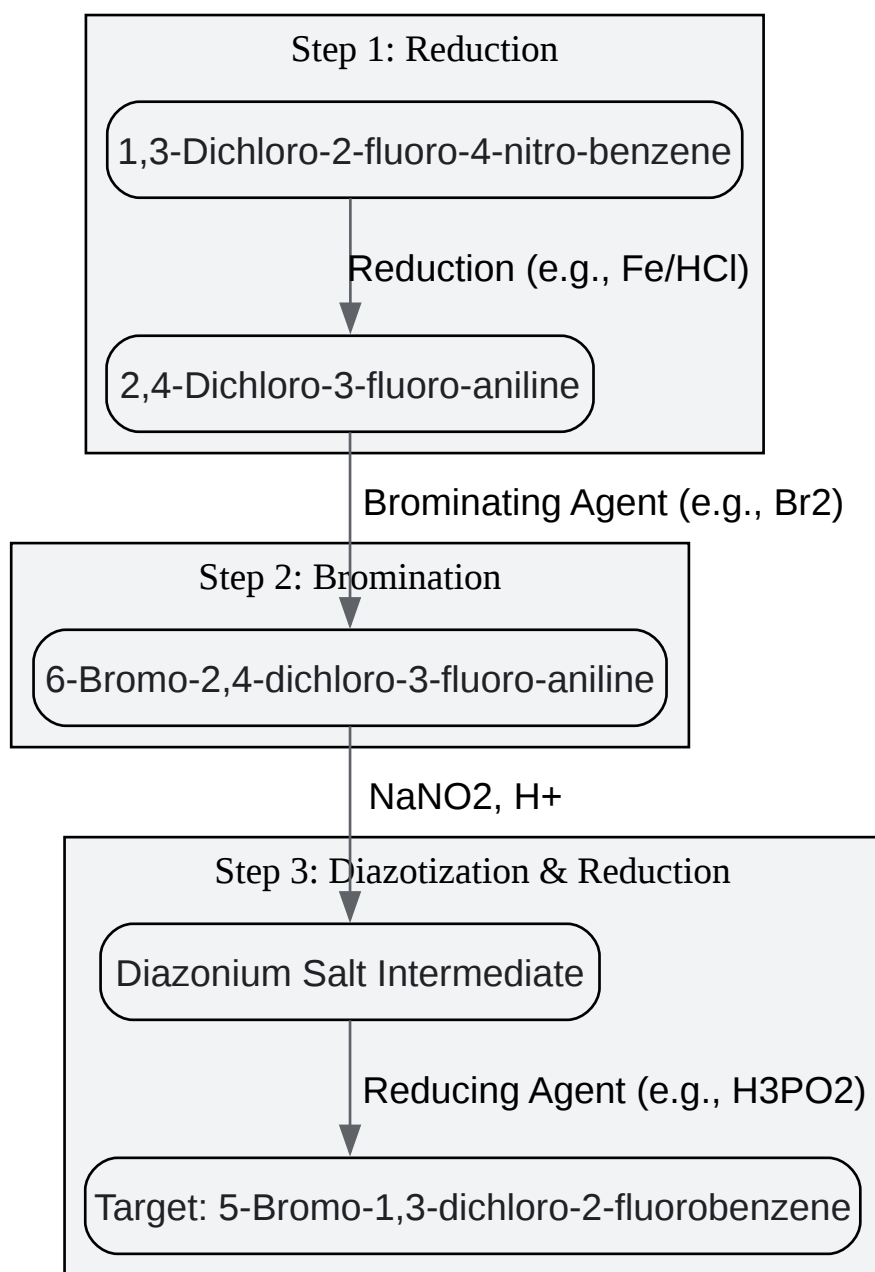
The synthetic utility of **1-Bromo-2,3-dichloro-5-fluorobenzene** lies in the differential reactivity of its carbon-halogen bonds.

### Synthetic Pathways

This compound is typically produced via multi-step syntheses involving selective halogenation of substituted benzene derivatives. A plausible route involves the diazotization and subsequent reduction of a brominated aniline precursor, as outlined in patent literature for related isomers.

[6]

The diagram below illustrates a generalized synthetic workflow for producing polysubstituted halobenzenes, a strategy adaptable for **1-Bromo-2,3-dichloro-5-fluorobenzene**.



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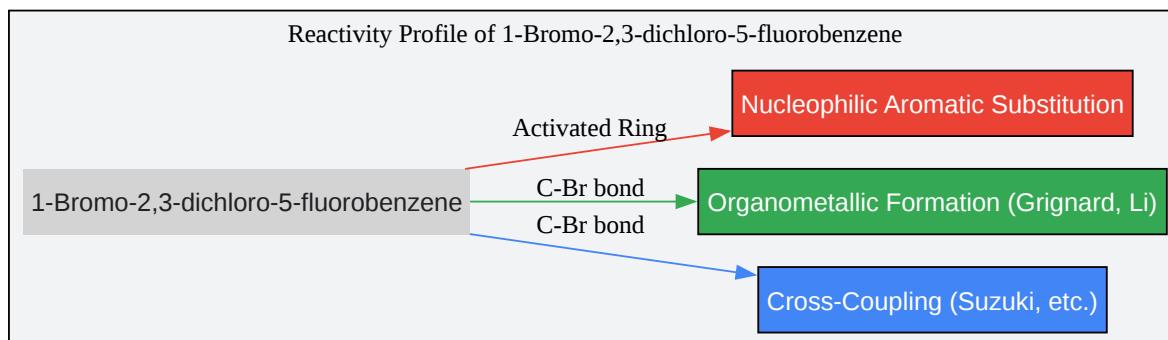
Caption: Generalized synthesis of a bromodichlorofluorobenzene isomer.[6]

## Principles of Reactivity

The synthetic power of this molecule comes from the ability to selectively functionalize one position while leaving the others intact. The reactivity of the C-X bonds generally follows the order C-Br > C-Cl > C-F for metal-catalyzed cross-coupling reactions.

- **Cross-Coupling Reactions:** The carbon-bromine bond is the most labile and serves as the primary site for palladium-catalyzed reactions like Suzuki-Miyaura, Stille, and Negishi couplings.[5][7] This allows for the formation of C-C bonds, linking the halogenated ring to other organic fragments.
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The electron-withdrawing nature of the four halogens activates the benzene ring towards attack by strong nucleophiles.[5][7] The positions ortho and para to the activating groups are the most likely sites for substitution.
- **Formation of Organometallic Reagents:** The C-Br bond can be selectively targeted by strong bases or metals like magnesium or lithium to form Grignard or organolithium reagents, respectively.[7] These powerful nucleophiles can then be used to react with a wide range of electrophiles.

The following diagram illustrates the key reactive sites on the molecule.



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Caption: Key reaction pathways for functionalizing the core scaffold.

## Part 4: Applications in Drug Discovery and Development


Halogenated intermediates are foundational in constructing active pharmaceutical ingredients (APIs). The unique substitution pattern of **1-bromo-2,3-dichloro-5-fluorobenzene** makes it a valuable precursor for synthesizing complex molecules in the pharmaceutical and agrochemical industries.<sup>[7]</sup> The fluorine atom, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This building block provides a reliable method for introducing a dichlorofluorophenyl moiety into a target molecule, a common structural motif in modern medicinal chemistry.

## Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. **1-Bromo-2,3-dichloro-5-fluorobenzene** is classified as a hazardous substance.

### GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

Pictogram	Code	Hazard Statement	Source
 alt text	H302	Harmful if swallowed	<a href="#">[1]</a>
H315	Causes skin irritation	<a href="#">[1]</a>	
H319	Causes serious eye irritation	<a href="#">[1]</a>	
H335	May cause respiratory irritation	<a href="#">[1]</a>	

### Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper laboratory practice is essential to minimize exposure.

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.<sup>[8][9]</sup>

- **Eye/Face Protection:** Wear tightly fitting safety goggles or a face shield (European Standard EN 166 or NIOSH approved).[8][10]
- **Skin Protection:** Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[8][10]
- **Respiratory Protection:** If ventilation is inadequate or if working with aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
- **General Hygiene:** Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9][11]

## First Aid Measures

In case of accidental exposure, immediate and appropriate action is critical.

- **Inhalation:** Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[10][11]
- **Skin Contact:** Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.[10][11]
- **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][11]
- **Ingestion:** Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[11]

## Storage and Disposal

- **Storage:** Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at room temperature.[5][11]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

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